Oxanosine

Antiviral HIV Synergy

Researchers studying purine metabolism often face irreproducible results when substituting guanosine analogs. Oxanosine solves this with its unique imidazo[4,5-d][1,3]oxazin-7-one scaffold, which requires metabolic phosphorylation to OxMP for activity. This active metabolite acts as a covalent IMPDH inhibitor (Ki=50-340 nM), enabling precise dissection of the enzyme's catalytic cycle. Its antibacterial activity is specifically antagonized by guanine and guanosine, making it an ideal tool for studying nucleotide salvage pathways in Gram-negative bacteria. For oncology research, Oxanosine demonstrates in vivo antitumor efficacy in the L1210 leukemia model and exhibits unique, non-cytotoxic synergy with ddI against HIV replication, a property absent in structural analogs. Sourced through validated supply chains, each batch is rigorously analyzed to ensure high purity, supporting reproducible, high-impact research.

Molecular Formula C10H12N4O6
Molecular Weight 284.23 g/mol
CAS No. 80394-72-5
Cat. No. B1211743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxanosine
CAS80394-72-5
Synonyms5-amino-3-beta-D-ribofuranosyl-3H-imidazo(4,5-d)(1,3)oxazin-7-one
oxanosine
Molecular FormulaC10H12N4O6
Molecular Weight284.23 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(OC2=O)N
InChIInChI=1S/C10H12N4O6/c11-10-13-7-4(9(18)20-10)12-2-14(7)8-6(17)5(16)3(1-15)19-8/h2-3,5-6,8,15-17H,1H2,(H2,11,13)/t3-,5-,6-,8-/m1/s1
InChIKeyPWVUOVPUCZNICU-ZIYNGMLESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxanosine: Multifunctional Guanosine Analog


Oxanosine (CAS 80394-72-5) is a nucleoside antibiotic originally isolated from the fermentation broth of Streptomyces capreolus MG265-CF3 [1]. Structurally, it is a guanosine analog in which the pyrimidine ring is replaced by an imidazo[4,5-d][1,3]oxazin-7-one moiety [2]. This compound exhibits a unique profile of antibacterial, antiviral, and antitumor activities . Notably, its biological activity is contingent upon metabolic phosphorylation to oxanosine monophosphate (OxMP) [3].

Guanosine analog with unique imidazo-oxazine scaffold
Probe for IMPDH, nucleotide metabolism, and antiviral synergy studies
Activity requires metabolic phosphorylation; medium-dependent effects

Why Oxanosine Cannot Be Substituted


While oxanosine is classified as a guanosine analog, its unique imidazo-oxazine heterocycle confers distinct biochemical properties that preclude simple substitution with other nucleoside analogs [1]. Its activity is highly context-dependent, with efficacy varying significantly based on growth medium composition and the presence of specific nucleosides, a trait not observed with related compounds . Furthermore, oxanosine exhibits a unique, non-cytotoxic synergistic effect with other antiretroviral agents, a property not shared by its close structural analogs [2]. Therefore, empirical substitution with a generic guanosine analog without rigorous validation is likely to yield irreproducible or null results in established experimental systems.

Imidazo-oxazine scaffold confers distinct biochemical properties not shared by standard guanosine analogs.
Activity is highly medium- and nucleoside-dependent; substitution may lead to null results if media not matched.
Unique synergistic antiviral profile with ddI may not be reproduced by other nucleoside analogs.

Oxanosine vs. Key Comparators


Synergy with ddI in HIV Inhibition

Oxanosine exhibits a unique, concentration-dependent synergistic antiviral effect against HIV when combined with 2',3'-dideoxyinosine (ddI). While oxanosine alone shows no effect on HIV replication at concentrations up to 100 µg/mL, its combination with ddI significantly enhances viral inhibition [1]. This synergistic effect is a key differentiator from other nucleoside analogs, which often exhibit simple additive effects or toxicity when combined [1].

HIV Synergy with ddI
Head-to-head
Synergy with ddI enhances inhibition; alone inactive
Supports combination antiviral synergy research context
CEM cell RT assay
Antiviral HIV Synergy

Guanosine Antagonism of Antibacterial Activity

The antibacterial activity of oxanosine against E. coli K-12 (MIC = 12.5 µg/mL) is uniquely antagonized by the addition of guanine, guanosine, or 5'-guanylic acid [1]. This competitive antagonism is a specific property of oxanosine and is not observed with many other guanosine analogs [1]. This suggests that oxanosine targets a pathway involved in guanine nucleotide metabolism, a mechanism distinct from simple guanosine depletion.

Guanosine Antagonism
Head-to-head
MIC 12.5 µg/mL; antagonized by guanine/guanosine
Supports guanine nucleotide salvage pathway probe context
Peptone agar only
Antibacterial Mechanism of Action Nucleoside

In Vivo Antitumor Efficacy in L1210 Model

Oxanosine demonstrates significant in vivo antitumor activity in a murine L1210 lymphocytic leukemia model, extending the lifespan of tumor-bearing mice [1]. This is in contrast to many guanosine analogs that show only in vitro activity or are too toxic for in vivo use . Importantly, this efficacy is achieved without overt toxicity, as demonstrated by the absence of toxic signs following intravenous injection of 4 mg of oxanosine in mice [1].

In Vivo L1210 Model
Cross-study comparable
Prolonged survival in murine leukemia model
Reported tumor-model response context
No overt toxicity noted in mice
Antitumor Leukemia In Vivo

Potent IMPDH Inhibition by Active Metabolite

Oxanosine monophosphate (OxMP), the active intracellular metabolite of oxanosine, is a potent, reversible, and competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), with Ki values ranging from 50 to 340 nM across IMPDHs from five different organisms [1]. This potency is significantly higher than that of many other known IMPDH inhibitors [1]. Furthermore, OxMP forms a unique ring-opened covalent adduct with the active site cysteine, a mechanism distinct from the normal catalytic cycle [1].

IMPDH Inhibition (OxMP)
Class-level
Ki = 50–340 nM across organisms
Reported enzyme inhibition context
Forms unique covalent adduct
Enzyme Inhibition IMPDH Mechanism of Action

Media-Dependent Antibacterial Activity

The antibacterial activity of oxanosine is highly dependent on the growth medium composition. Against E. coli, oxanosine shows an MIC of 12.5-25 µg/mL on peptone agar, but exhibits no activity on nutrient agar [1]. This stark contrast is not observed for guanosine, which lacks significant antibacterial activity under either condition [1]. This suggests oxanosine's activity is linked to a metabolic pathway or transport mechanism that is differentially regulated by nutrient availability.

Medium-Dependent MIC
Head-to-head
Active on peptone agar (12.5–25 µg/mL); inactive on nutrient agar
Supports medium-specific pathway probe context
Guanosine inactive on both
Antibacterial MIC Media-dependent

Cell Line-Specific Anti-HIV Potency

Oxanosine exhibits significant cell line-specific antiviral activity against HIV-1 strain IIIb, with EC50 values of 7, 27, and >500 µg/mL in CEM, U937, and H9 cells, respectively . This profile differs from that of ddI, which shows more consistent activity across these cell lines . This variability highlights a unique aspect of oxanosine's mechanism and suggests its utility in probing cell-type-specific factors that influence viral replication or drug metabolism.

Cell Line-Specific EC50
Data to verify
EC50 varies >70-fold across CEM, U937, H9 cells
Reported cell-type-dependent antiviral response context
Uniformity differs from ddI
Antiviral HIV Cell Line Specificity

Oxanosine Research Applications


IMPDH & Nucleotide Metabolism Studies

Oxanosine is an ideal chemical probe for studying the function of inosine 5'-monophosphate dehydrogenase (IMPDH) due to the high potency of its active metabolite, OxMP (Ki = 50-340 nM) [1]. Its unique covalent mechanism of inhibition can be used to dissect the catalytic cycle of IMPDH and to validate IMPDH as a therapeutic target in diseases like cancer and viral infections [1].

Bacterial Guanine Nucleotide Salvage

The specific antagonism of oxanosine's antibacterial activity by guanine, guanosine, and 5'-guanylic acid makes it a precise tool for dissecting guanine nucleotide salvage and biosynthesis pathways in bacteria [2]. This is particularly useful in Gram-negative organisms like E. coli, where these pathways are essential for survival and virulence [2].

Hematologic Malignancies Research

The demonstrated in vivo antitumor activity of oxanosine in the L1210 leukemia model, coupled with its favorable preliminary toxicity profile, positions it as a valuable compound for preclinical oncology research . It is particularly suited for studies focused on lymphocytic leukemias and lymphomas, where purine analog-based therapies have shown clinical efficacy .

Antiviral Combination Therapy Research

Oxanosine's unique synergistic interaction with ddI against HIV replication provides a robust experimental system for investigating non-canonical mechanisms of antiviral synergy and for developing novel combination antiretroviral strategies [3]. Its cell line-specific activity (e.g., potent in CEM cells, inactive in H9 cells) offers a unique platform for studying host cell factors that influence HIV replication and drug susceptibility .

Application
Selection Property
Validation Focus
IMPDH enzyme studies
Active metabolite inhibition potency
IMPDH catalytic mechanism and target validation
Bacterial guanine salvage research
Guanosine-antagonized antibacterial activity
Guanine nucleotide biosynthesis and salvage in Gram-negative models
Leukemia model endpoint studies
In vivo model-response context
Lymphocytic leukemia model survival endpoints
Antiviral synergy and host-factor research
ddI synergy profile and cell-type specificity
Combinatorial antiretroviral mechanism and host factor identification

Technical Documentation Hub

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45 linked technical documents
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